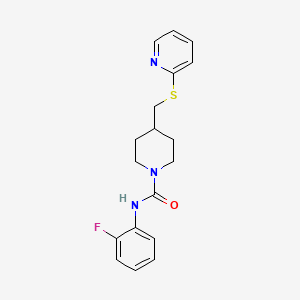

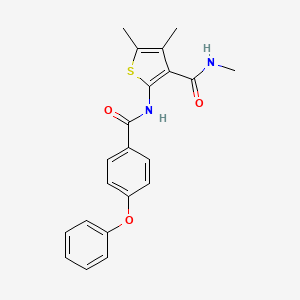

![molecular formula C18H16N2O4S B2366569 Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-82-1](/img/structure/B2366569.png)

Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate” is a chemical compound with potential applications in scientific research. It is a variant of the “Methyl benzo[d]thiazole-6-carboxylate” family .

Synthesis Analysis

The synthesis of similar compounds, such as 2-arylbenzothiazoles, has been reported in the literature . For instance, an efficient method for the preparation of benzo[d]thiazoles that can be conveniently substituted at four different positions has been described .Scientific Research Applications

Synthesis and Drug Discovery Applications

Benzo[d]thiazole derivatives are highlighted for their utility in synthetic and medicinal chemistry, serving as building blocks for drug discovery. For instance, Durcik et al. (2020) describe an efficient synthesis method for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, indicating their significance in developing compounds with various bioactivities. These derivatives offer extensive chemical space exploration possibilities for targeting specific biochemical pathways (Durcik et al., 2020).

Imaging Probes for Alzheimer's Disease

The potential of benzothiazole derivatives in imaging applications, particularly for Alzheimer's disease, is demonstrated by Cui et al. (2012). They synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease, using positron emission tomography (PET). These compounds showed high affinity for β-amyloid aggregates and significant potential as PET agents for detecting plaques in the living human brain (Cui et al., 2012).

Heterocyclic Core Synthesis

Research on the synthetic pathways to the heterocyclic cores of benzothiazole natural products is another area of interest. Blunt et al. (2015) prepared the benzothiazole core of the natural product violatinctamine in a biomimetic oxidative route, showcasing the diverse synthetic applications and the potential for creating novel compounds with specific biological activities (Blunt et al., 2015).

Dehydration Phenomenon in Crystallography

Arshad et al. (2013) conducted crystallographic studies on a similar methyl benzo[e][1,2]thiazine derivative, providing insights into the dehydration phenomenon during crystallization. Such studies are crucial for understanding the structural aspects of these compounds, which can influence their biological activity and stability (Arshad et al., 2013).

Mechanism of Action

Target of Action

Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

properties

IUPAC Name |

methyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-3-24-13-7-4-11(5-8-13)16(21)20-18-19-14-9-6-12(17(22)23-2)10-15(14)25-18/h4-10H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVJGTYOSSKYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)

![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)

![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)

![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)

![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)